4-(4-Bromophenyl)sulfanyltetrahydropyran
Description
4-(4-Bromophenyl)sulfanyltetrahydropyran is a heterocyclic compound featuring a tetrahydropyran ring substituted with a sulfanyl (-S-) group linked to a 4-bromophenyl moiety. The sulfanyl group likely enhances nucleophilic reactivity compared to oxygen analogs, influencing applications in medicinal chemistry or materials science .
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
4-(4-bromophenyl)sulfanyloxane |
InChI |
InChI=1S/C11H13BrOS/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2 |
InChI Key |
YQYYCYIFNAEAJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1SC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Sulfanyl vs. Oxygen Substituents : The sulfanyl group’s lower electronegativity compared to oxygen may increase nucleophilicity, favoring thioether formation or participation in redox reactions. This contrasts with 4-(4-Bromophenyl)oxane, where the ether linkage offers less reactivity .
- Bromophenyl vs. Bromomethyl : Bromophenyl groups enhance aromatic conjugation and steric bulk, affecting solubility and interaction with biological targets. In contrast, bromomethyl groups (e.g., 4-(Bromomethyl)tetrahydropyran) enable alkylation reactions but lack aromatic stabilization .
Research Implications and Gaps
- Synthetic Routes : The high yield (81%) of the dihydropyran analog () highlights the feasibility of similar strategies for the sulfanyl variant, possibly via thiol-ene coupling or nucleophilic substitution .
- Pharmacological Potential: Compounds in (e.g., imidazolo-thiadiazoles) demonstrate bioactivity, suggesting that the sulfanyl-tetrahydropyran scaffold could be explored for antimicrobial or anticancer properties .
- Data Limitations : Direct experimental data (e.g., NMR, melting points) for 4-(4-Bromophenyl)sulfanyltetrahydropyran are absent in the evidence, necessitating further studies to validate inferred properties.
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